N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide
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Overview
Description
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including a benzodioxole ring, a hydrazinecarbonyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative. This is followed by the formation of the hydrazinecarbonyl intermediate and its subsequent reaction with the nitrophenylbenzenesulfonamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C22H18N4O7S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H18N4O7S/c27-22(24-23-13-16-9-10-20-21(11-16)33-15-32-20)14-25(17-5-4-6-18(12-17)26(28)29)34(30,31)19-7-2-1-3-8-19/h1-13H,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
LKEJYTOIDVLYIR-YDZHTSKRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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